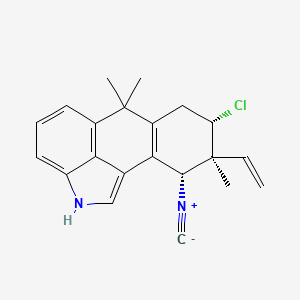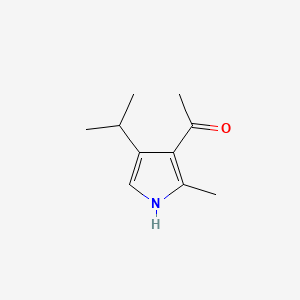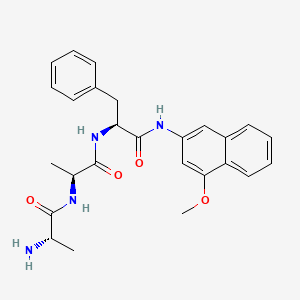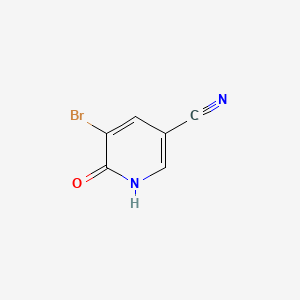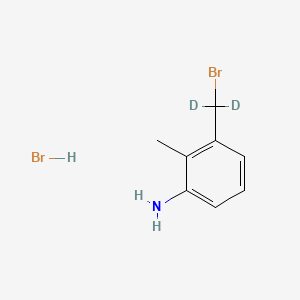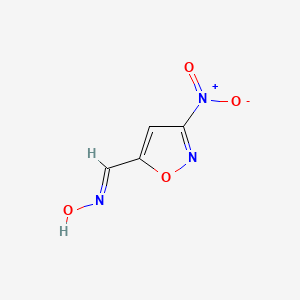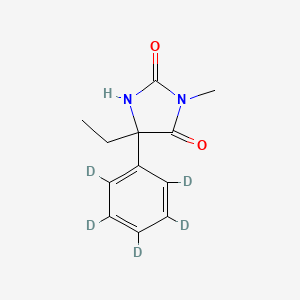![molecular formula C27H30ClN3O8S B563250 2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate CAS No. 49780-18-9](/img/structure/B563250.png)
2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate
Descripción general
Descripción
2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate is a compound with a molecular weight of 564.15 . It is related to the class of phenothiazines, which are highly bioactive and have widespread applications including antipsychotic, antiemetic, neuroleptic action, antiproliferative effect, inhibition of P-glycoprotein transport function, urinary antiseptic, antihelminthic, and insecticide .
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures. For example, the synthesis of 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxide dihydrochloride and 10-(3- (4-(2-hydroxyethyl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5,5-dioxide dihydrochloride was achieved by hydrogen peroxide oxidation of 2-(4-(3-(2-(trifluoromethyl)-10H-phenothiazine-10-yl)propyl)piperazine-1-yl)ethanol dihydrochloride and 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine5-oxide dihydrochloride, respectively, at room temperature followed by acidification .Molecular Structure Analysis
The molecular structure of related compounds like Perphenazine, a tranquilizer used primarily in the treatment of psychotics, shows that there are two independent molecules in the asymmetric unit, each with slightly different conformations. The dihedral angle between the planes of the butterfly tricyclic ring system is 142° and 138° in the two molecules respectively .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The phenothiazine derivatives, including similar compounds to 2-Chloro-10-[3-(piperazin-1-yl)propyl]-10H-phenothiazine dimaleate, have been extensively studied for their crystal structures. For example, Petrus et al. (2012) explored the crystal structure of fluphenazine dihydrochloride dimethanol solvate, a related compound, highlighting the dihedral angles and hydrogen bonding patterns (Petrus, Petrus, & Czarnik-Matusewicz, 2012).
Antitumor Potential
Phenothiazines, a group that includes compounds similar to the one , have shown potential in antitumor applications. Wu et al. (2016) investigated the exploitation of trifluoperazine, a phenothiazine derivative, to develop potent antitumor agents, finding that derivatives like A4 exhibited significant apoptosis-inducing activity in oral cancer cells (Wu et al., 2016).
Synthesis and Pharmaceutical Importance
Sharma et al. (2012) synthesized a series of derivatives of phenothiazine, demonstrating their importance in pharmaceutical applications. These derivatives displayed activities against bacterial, fungal, and antitubercular agents (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Theoretical Analyses for Practical Applications
Al-Otaibi et al. (2022) conducted theoretical analyses on phenothiazine derivatives, predicting their chemical parameters and stability. This study provides insights into the practical applications of such compounds, including potential drug developments (Al-Otaibi et al., 2022).
Dopamine Receptor Interactions
Soskic et al. (1991) explored the synthesis of phenothiazine derivatives as potential affinity ligands for dopamine receptors. Their research indicated that these compounds interact with both D1 and D2 dopamine receptors, which could have implications for neurological and psychiatric applications (Soskic, Maelicke, Petrovic, Ristić, & Petrovič, 1991).
Antimicrobial and Antioxidant Activities
Rajasekaran and Devi (2012) synthesized derivatives of phenothiazine, evaluating them for antimicrobial, antitubercular, antioxidant, and anticancer activities. This highlights the broad potential of phenothiazine derivatives in various medical applications (Rajasekaran & Devi, 2012).
Mecanismo De Acción
Target of Action
The primary target of N-Desmethyl Prochlorperazine Dimaleate is the D2 dopamine receptors in the brain, which are somatodendritic autoreceptors . These receptors play a crucial role in the regulation of dopamine release, which is involved in various physiological functions such as motor control, reward, reinforcement, and the release of various hormones .
Mode of Action
N-Desmethyl Prochlorperazine Dimaleate interacts with its targets by blocking the D2 dopamine receptors in the brain . This inhibition of D2 receptor signaling results in the blockade of postsynaptic dopamine receptors in the mesolimbic system and an increased dopamine turnover . It was also shown to block histaminergic, cholinergic, and noradrenergic receptors .
Biochemical Pathways
The blockade of D2 dopamine receptors in the mesolimbic system leads to changes in various biochemical pathways. The inhibition of these receptors affects the release of various hormones and impacts motor control and reward systems . The exact downstream effects of these changes in the biochemical pathways are complex and depend on various factors, including the specific brain region and the physiological state of the individual.
Pharmacokinetics
N-Desmethyl Prochlorperazine Dimaleate undergoes hepatic metabolism involving oxidation, hydroxylation, demethylation, sulfoxide formation, and conjugation with glucuronic acid . The oxidation reaction is mediated by CYP2D6 . N-Desmethyl Prochlorperazine was detected in the plasma , as well as prochlorperazine sulfoxide, prochlorperazine 7-hydroxide, and other metabolites . These pharmacokinetic properties impact the bioavailability of the compound, which is an important factor in its efficacy.
Result of Action
The molecular and cellular effects of N-Desmethyl Prochlorperazine Dimaleate’s action are primarily related to its inhibition of D2 dopamine receptors. By blocking these receptors, it alters dopamine signaling in the brain, which can lead to changes in motor control, reward, reinforcement, and the release of various hormones . These changes can have various effects, depending on the specific physiological context.
Propiedades
IUPAC Name |
but-2-enedioic acid;2-chloro-10-(3-piperazin-1-ylpropyl)phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3S.2C4H4O4/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22;2*5-3(6)1-2-4(7)8/h1-2,4-7,14,21H,3,8-13H2;2*1-2H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYXFQZDWKVQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Prochlorperazine Dimaleate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



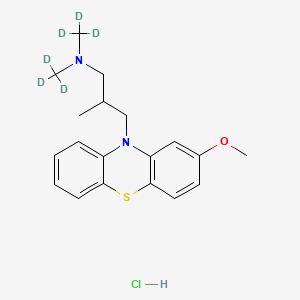

![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)
